2-Naphthyl glycidyl ether
CAS No.: 5234-06-0
Cat. No.: VC2480102
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5234-06-0 |
|---|---|
| Molecular Formula | C13H12O2 |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | 2-(naphthalen-2-yloxymethyl)oxirane |
| Standard InChI | InChI=1S/C13H12O2/c1-2-4-11-7-12(6-5-10(11)3-1)14-8-13-9-15-13/h1-7,13H,8-9H2 |
| Standard InChI Key | BKYSFVJCBRHGMA-UHFFFAOYSA-N |
| SMILES | C1C(O1)COC2=CC3=CC=CC=C3C=C2 |
| Canonical SMILES | C1C(O1)COC2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Identity and Basic Properties
Identification and Nomenclature
2-Naphthyl glycidyl ether is precisely identified through various systematic and common naming conventions in chemical databases and literature. The compound is registered with CAS number 5234-06-0 and possesses the molecular formula C₁₃H₁₂O₂ . It is also known by several synonyms including [(2-naphthyloxy)methyl]oxirane, 2-((2-naphthyloxy)methyl)oxirane, and beta propranolol epoxide . The European Community (EC) has assigned it the number 226-030-6 . Additional identifiers include a DSSTox Substance ID of DTXSID10966724 and a ChEMBL ID of CHEMBL1929348, which facilitate its tracking across different chemical and toxicological databases .
Synthesis Methods
Production Considerations
The industrial production of 2-naphthyl glycidyl ether requires careful control of reaction conditions to ensure product purity and safety. The compound is manufactured for specialized applications, particularly as an analytical standard for pharmaceutical impurity profiling in the production of beta-blockers such as propranolol .
The production process must address several key considerations:
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Control of reaction conditions to minimize side reactions and ensure stereochemical purity
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Purification methods to achieve the high purity required for analytical standards
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Safe handling of epichlorohydrin, which presents both health and environmental hazards
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Storage requirements, as the compound is recommended to be kept refrigerated at 2-8°C for long-term stability
Chemical Reactivity and Structure
Functional Groups and Reactivity
2-Naphthyl glycidyl ether contains two key functional groups that define its chemical behavior:
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The epoxide (oxirane) ring: This three-membered strained ring is highly reactive toward nucleophiles, which can attack the less hindered carbon of the epoxide. This reactivity makes the compound valuable in various synthetic applications.
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The aromatic ether linkage: The ether bond connects the naphthyl group to the glycidyl portion, providing stability to the molecule while allowing for specific molecular interactions.
The epoxide functionality is particularly important, as it can undergo ring-opening reactions with various nucleophiles including amines, alcohols, thiols, and carboxylic acids. These reactions form the basis for many of the compound's applications in organic synthesis and polymer chemistry.
Structural Features and Isomerism
The 2-naphthyl glycidyl ether differs from its 1-naphthyl isomer (CAS: 2461-42-9) in the position of attachment to the naphthalene ring. While the 1-naphthyl isomer has the glycidyl ether group attached at the 1-position of the naphthalene ring, 2-naphthyl glycidyl ether has this group attached at the 2-position . This positioning affects the compound's physical properties, reactivity, and biological interactions.
Additionally, due to the presence of the chiral carbon in the epoxide ring, 2-naphthyl glycidyl ether can exist as enantiomers. The S-(+) isomer of the related α-naphthyl glycidyl ether has been specifically identified (CAS: 61249-00-1), suggesting that enantiomerically pure forms of 2-naphthyl glycidyl ether may also be relevant for specific applications .
Applications and Uses
Pharmaceutical Applications
2-Naphthyl glycidyl ether plays a significant role in the pharmaceutical industry, particularly in relation to beta-blockers:
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Impurity profiling: The compound is used as a reference standard for identifying and quantifying impurities in the production of propranolol, a widely used beta-blocker. It is specifically identified as "Beta propranolol epoxide" in this context .
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Intermediate in synthesis: The compound serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds, particularly those containing the 2-naphthyloxy moiety.
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Research tool: It is employed in structure-activity relationship studies for understanding the binding modes of various drugs, particularly those that interact with biological receptors similar to propranolol's targets .
Research has demonstrated that compounds containing the 2-naphthyl structure can exhibit distinct binding modes, which has implications for drug development. For example, in HIV research, the orientation of the 2-naphthyl ring affects interactions with key amino acid residues like Y181 and W229, resulting in significantly different potency against wild-type and mutant forms of the target enzyme .
Industrial and Chemical Applications
Beyond pharmaceutical applications, 2-naphthyl glycidyl ether finds uses in several industrial and chemical contexts:
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Epoxy resin systems: The compound can serve as a reactive diluent in epoxy resin formulations, where its epoxide functionality participates in cross-linking reactions.
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Chemical synthesis: As a building block in organic synthesis, it provides both the reactive epoxide group and the naphthyl moiety for constructing more complex molecules.
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Analytical chemistry: The compound is used as a reference standard in analytical methods development, particularly in chromatographic techniques for identifying and quantifying related compounds.
Environmental Impact
Ecotoxicological Data
Table 2: Aquatic Toxicity Data for a Related Glycidyl Ether Compound
| Endpoint | Value | Species | Exposure Time |
|---|---|---|---|
| LC50 | 359 mg/L | Fish | 48 h |
| EC50 | >100 mg/L | Aquatic invertebrates | 24 h |
| ErC50 | >100 mg/L | Algae | 72 h |
| NOEC | 20 mg/L | Aquatic invertebrates | 21 d |
| LOEC | 40 mg/L | Aquatic invertebrates | 21 d |
These values suggest moderate to low acute toxicity to aquatic organisms for this class of compounds .
Environmental Persistence and Degradation
Information on the environmental persistence of 2-naphthyl glycidyl ether is limited, but data for similar compounds suggests they may be resistant to biodegradation. For a related glycidyl ether compound, oxygen depletion tests showed 0% degradation after 28 days, indicating potential persistence in the environment .
The compound's theoretical oxygen demand is reported as 1.976 mg/mg, and the theoretical carbon dioxide production is 2.47 mg/mg for related compounds . These values are relevant for estimating the compound's impact on environmental systems if released.
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